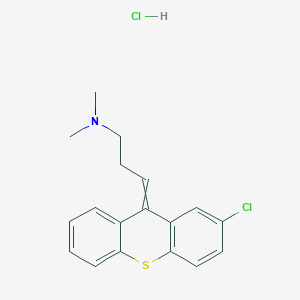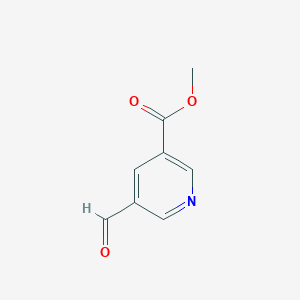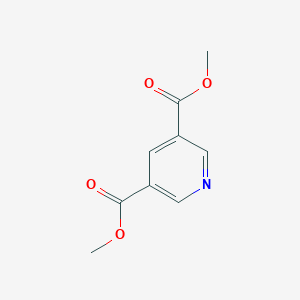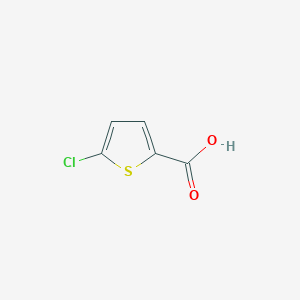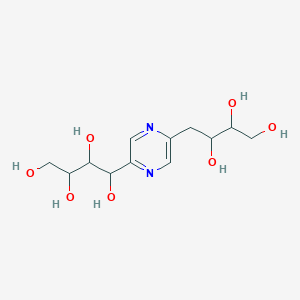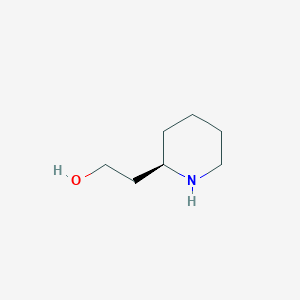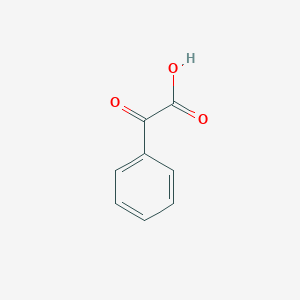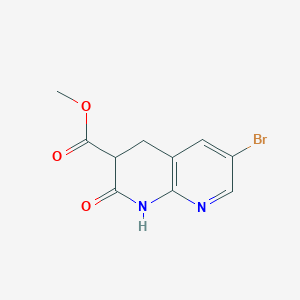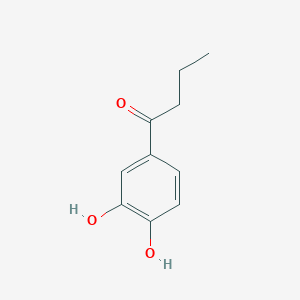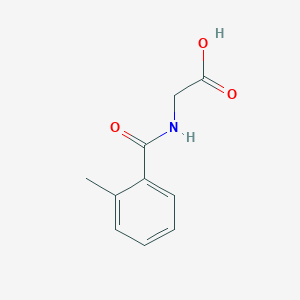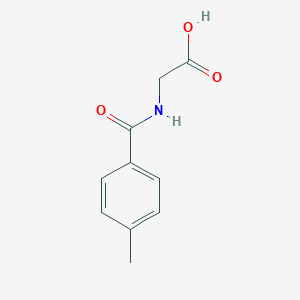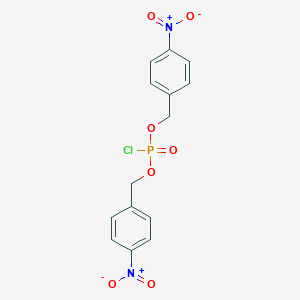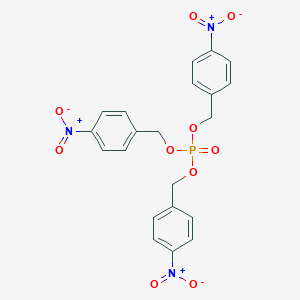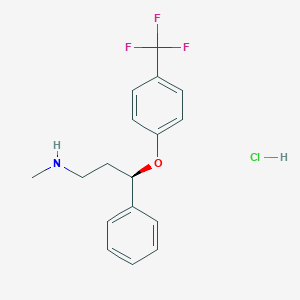
(R)-Fluoxetine Hydrochloride
概要
説明
®-Fluoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. It is the enantiomer of fluoxetine, which means it is one of two mirror-image forms of the molecule. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fluoxetine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl cyanide with a suitable reducing agent to form benzylamine.
N-Alkylation: The benzylamine intermediate is then alkylated with a halogenated compound, such as 4-chlorobenzotrifluoride, under basic conditions to form the N-alkylated product.
Resolution of Enantiomers: The racemic mixture of fluoxetine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The ®-enantiomer is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Fluoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-Fluoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted fluoxetine derivatives.
科学的研究の応用
®-Fluoxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on serotonin transporters and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
®-Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This mechanism is crucial for its antidepressant and anxiolytic effects.
類似化合物との比較
Similar Compounds
Fluoxetine: The racemic mixture containing both ®- and (S)-enantiomers.
Paroxetine: Another SSRI with a similar mechanism of action.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Fluoxetine Hydrochloride is unique due to its enantiomeric purity, which can result in different pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. This can lead to variations in efficacy, side effects, and drug interactions.
特性
IUPAC Name |
(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872286 | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114247-09-5 | |
| Record name | (-)-Fluoxetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxetine hydrochloride, R- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(-)-Fluoxetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4D25ST1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences in the synthesis of (R)-Fluoxetine Hydrochloride compared to the racemic mixture?
A1: While the synthesis of both this compound and the racemic mixture utilize 1-phenylethanone as a starting material, the crucial difference lies in the introduction of chirality. Synthesis of the enantiomerically pure (R)-Fluoxetine requires an asymmetric synthesis approach. One study utilizes (R)-3-(dimethylamino)-1-phenylpropan-1-ol as the key chiral intermediate, achieved through asymmetric reduction with a specific ruthenium catalyst, [RuCl2((S)-BINAP)((S,S)-DPEN)], under specific conditions (40 bar hydrogen pressure, 40°C, methanol solvent). [] This method results in a higher enantiomeric excess (ee) of 92%, signifying a purer (R)-enantiomer compared to the racemic mixture. [] Another study utilizes (2S, 4S)-4-Dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methylcarbamoyl)pyrrolidine-Rhodium Complex as a catalyst for the asymmetric synthesis of this compound. []
Q2: Why is there interest in specifically synthesizing the (R)-enantiomer of Fluoxetine Hydrochloride?
A2: While both (R)- and (S)-enantiomers of Fluoxetine possess pharmacological activity, research suggests that the (R)-enantiomer exhibits a more favorable pharmacological profile. Studies indicate that (R)-Fluoxetine demonstrates higher selectivity for inhibiting serotonin reuptake, the primary mechanism of action for its antidepressant effect. [] This enhanced selectivity could potentially lead to improved efficacy and a reduced risk of side effects compared to the racemic mixture, which contains both enantiomers.
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A3: The characterization and quantification of this compound typically involve a combination of techniques. These may include high-performance liquid chromatography (HPLC) to separate and quantify the enantiomers, and techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the compound's structure and purity. [, ] Specific chiral HPLC methods, potentially utilizing chiral stationary phases, would be employed to differentiate and quantify the (R)-enantiomer from the (S)-enantiomer and the racemic mixture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


